

An In-depth Technical Guide to (2-Chlorophenyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Chlorophenyl)methanamine hydrochloride

Cat. No.: B151119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2-Chlorophenyl)methanamine hydrochloride**, a chemical compound of interest in pharmaceutical research and organic synthesis. This document details its chemical identity, including its CAS number and synonyms, and presents a summary of its physicochemical properties. While specific experimental protocols for this exact compound are not widely published, this guide outlines general methodologies for the synthesis of similar compounds and for conducting relevant biological assays. The known biological activities and potential mechanisms of action are also discussed, providing a foundation for future research and development.

Chemical Identity and Synonyms

(2-Chlorophenyl)methanamine hydrochloride is a chemical compound with the CAS Registry Number 22680-44-0. It is crucial to use this specific identifier to ensure the accuracy of information retrieval and experimental replication.

The compound is also known by several synonyms, which may be encountered in literature and commercial listings:

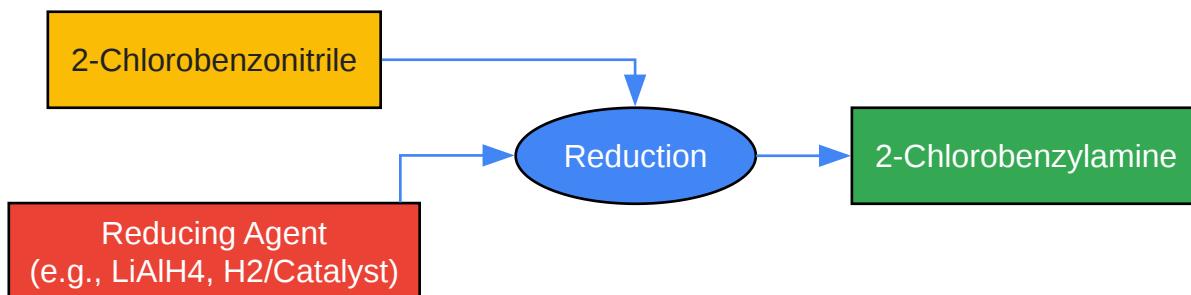
- 2-Chlorobenzylamine hydrochloride

- o-Chlorobenzylamine hydrochloride
- Benzenemethanamine, 2-chloro-, hydrochloride

Physicochemical Properties

A summary of the key physicochemical properties of **(2-Chlorophenyl)methanamine hydrochloride** and its free base, (2-Chlorophenyl)methanamine (also known as 2-Chlorobenzylamine, CAS No. 89-97-4), is presented in the table below. This data is essential for handling, storage, and experimental design.

Property	(2-Chlorophenyl)methanamine Hydrochloride	(2-Chlorophenyl)methanamine (Free Base)
CAS Number	22680-44-0	89-97-4
Molecular Formula	C ₇ H ₉ Cl ₂ N	C ₇ H ₈ ClN
Molecular Weight	178.06 g/mol	141.60 g/mol
Appearance	White to off-white powder	Colorless to light yellow liquid ^[1]
Solubility	Information not widely available	Somewhat soluble in water ^[1] ^[2]
Boiling Point	Not applicable (decomposes)	103-104 °C at 11 mmHg
Density	Information not widely available	1.173 g/mL at 25 °C
Refractive Index	Not applicable	n _{20/D} 1.562


Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for **(2-Chlorophenyl)methanamine hydrochloride** are not readily available in the public domain. However, the synthesis of its free base, 2-chlorobenzylamine, and the subsequent formation of the hydrochloride salt can be inferred from general organic chemistry principles and protocols for similar compounds.

General Synthesis of 2-Chlorobenzylamine

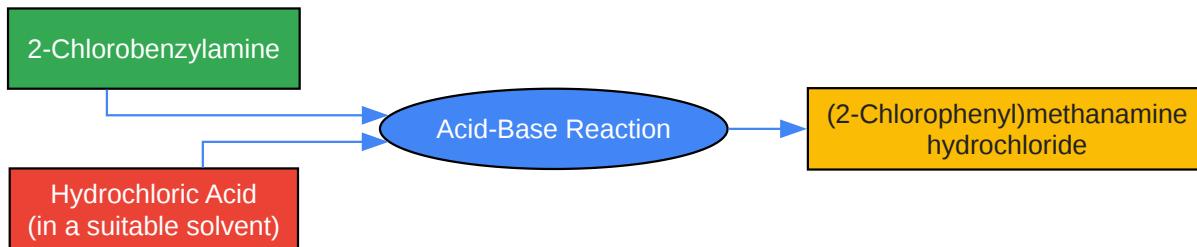
A common route for the synthesis of benzylamines is the reduction of the corresponding benzonitrile.

Workflow for the Synthesis of 2-Chlorobenzylamine

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-chlorobenzylamine via reduction of 2-chlorobenzonitrile.

Experimental Protocol (General Example):


- Materials: 2-Chlorobenzonitrile, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation with H_2 over a metal catalyst like Palladium on carbon), appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH_4 reduction), and equipment for inert atmosphere reactions.
- Procedure:
 - In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzonitrile in the chosen anhydrous solvent.
 - Cool the solution in an ice bath.
 - Slowly add the reducing agent to the stirred solution. For LiAlH_4 , it is typically added portion-wise as a solid or as a solution in an anhydrous solvent. For catalytic hydrogenation, the catalyst is added, and the vessel is pressurized with hydrogen gas.

- After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched. For LiAlH_4 reductions, this is typically done by the sequential addition of water and a sodium hydroxide solution.
- The product is then extracted from the reaction mixture using an organic solvent.
- The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 2-chlorobenzylamine.
- Purification can be achieved by distillation under reduced pressure.

Formation of the Hydrochloride Salt

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Workflow for Hydrochloride Salt Formation

[Click to download full resolution via product page](#)

Caption: General workflow for the formation of the hydrochloride salt from the free base.

Experimental Protocol (General Example):

- Materials: Purified 2-chlorobenzylamine, a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).
- Procedure:

- Dissolve the purified 2-chlorobenzylamine in a minimal amount of a suitable organic solvent.
- While stirring, slowly add the hydrochloric acid solution to the amine solution.
- The hydrochloride salt will typically precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the product under vacuum to obtain pure **(2-Chlorophenyl)methanamine hydrochloride**.

Biological Activity and Potential Applications

While specific biological data for **(2-Chlorophenyl)methanamine hydrochloride** is limited in publicly accessible literature, its free base, 2-chlorobenzylamine, has been reported to exhibit inhibitory activity against plasmin and bovine thrombin.[\[1\]](#)[\[3\]](#) This suggests potential applications in the development of therapeutic agents targeting coagulation and fibrinolysis.

As a chlorinated benzylamine derivative, it is also a valuable building block in medicinal chemistry for the synthesis of more complex molecules with a wide range of potential biological activities.[\[4\]](#)

Experimental Protocols for Biological Assays

Given the reported activity against plasmin and thrombin, the following are general protocols for assessing the inhibitory potential of this compound.

Enzyme Inhibition Assay Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro enzyme inhibition assay.

General Protocol for Thrombin/Plasmin Inhibition Assay:

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **(2-Chlorophenyl)methanamine hydrochloride** against thrombin or plasmin.
- Materials: Purified human thrombin or plasmin, a specific chromogenic substrate for the respective enzyme, assay buffer (e.g., Tris-HCl with appropriate salts and additives), **(2-Chlorophenyl)methanamine hydrochloride**, a multi-well plate reader.

- Procedure:
 - Prepare a stock solution of **(2-Chlorophenyl)methanamine hydrochloride** in a suitable solvent (e.g., DMSO or water).
 - Perform serial dilutions of the compound in the assay buffer to obtain a range of concentrations.
 - In a 96-well plate, add the enzyme solution to each well.
 - Add the different concentrations of the test compound or vehicle (control) to the wells and incubate for a defined period at a specific temperature (e.g., 15 minutes at 37°C) to allow for binding.
 - Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
 - Immediately measure the change in absorbance over time using a plate reader at the appropriate wavelength for the chromogenic substrate.
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly implicates **(2-Chlorophenyl)methanamine hydrochloride** in any particular signaling pathways. Further research would be required to elucidate its mechanism of action at the cellular and molecular levels and to identify any potential interactions with signaling cascades.

Safety and Handling

(2-Chlorophenyl)methanamine and its hydrochloride salt should be handled with care in a laboratory setting. The free base is described as a corrosive liquid that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(2-Chlorophenyl)methanamine hydrochloride is a chemical intermediate with established physicochemical properties and potential as a precursor for pharmacologically active molecules, particularly those targeting the coagulation system. While detailed experimental protocols and biological mechanism studies are not extensively documented, this guide provides a foundational understanding and general methodologies for its synthesis and biological evaluation. Further research is warranted to fully explore its therapeutic potential and to investigate its effects on cellular signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzylamine | 89-97-4 [chemicalbook.com]
- 2. 2-Chlorobenzylamine | C7H8CIN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorobenzylamine | lookchem [lookchem.com]
- 4. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Chlorophenyl)methanamine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151119#2-chlorophenyl-methanamine-hydrochloride-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com